N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a pyrazine ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
This interaction can result in a wide range of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that sufficient lipophilicity for the molecule to cross mycobacterial wall and easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus are necessary for its activity .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced by reacting the triazine intermediate with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a triazine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-19(2)11-16-9(17-12(18-11)21-3)7-15-10(20)8-6-13-4-5-14-8/h4-6H,7H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKNDUDPGNVEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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